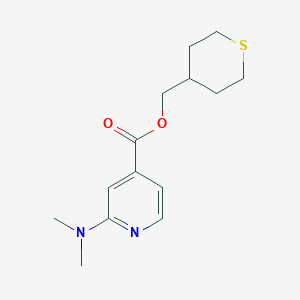![molecular formula C19H18F2N2O2S B7662419 N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7662419.png)
N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline, also known as DTT or DTT001, is a small molecule inhibitor that has shown promising results in scientific research applications.
作用機序
N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 exerts its inhibitory effects by binding to the active site of protein kinase CK2, which is an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2 activity, N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 disrupts the signaling pathways that are essential for cancer cell growth and survival, leading to cell death. Additionally, N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 has been shown to have a low toxicity profile and is well-tolerated in animal models. In vitro studies have shown that N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 inhibits the growth of cancer cells in a dose-dependent manner, with IC50 values ranging from 0.5 to 5 μM. N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
実験室実験の利点と制限
One of the main advantages of N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 is also relatively easy to synthesize and has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 is its poor solubility in aqueous solutions, which can make it difficult to administer in animal models.
将来の方向性
There are several potential future directions for research on N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001. Another area of interest is the investigation of the anti-inflammatory effects of N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 and its potential for the treatment of inflammatory diseases. Additionally, further studies are needed to determine the efficacy of N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 in combination with other cancer therapies, such as chemotherapy and radiation therapy.
合成法
N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method starts with the reaction of 2,6-difluorobenzaldehyde with thiosemicarbazide to form 4-(2,6-difluorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-(2-methoxyethoxy)aniline in the presence of acetic acid and triethylamine to form the final product, N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001.
科学的研究の応用
N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 has been shown to have potential therapeutic applications in various scientific research areas. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies for the treatment of breast, lung, and colon cancers. N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline001 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S/c1-24-9-10-25-17-8-3-2-7-15(17)22-11-18-23-16(12-26-18)19-13(20)5-4-6-14(19)21/h2-8,12,22H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMNZKSSHSKXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1NCC2=NC(=CS2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]-2-phenylethene-1-sulfonamide](/img/structure/B7662338.png)
![[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea](/img/structure/B7662352.png)
![2-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7662367.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propylpyrazol-4-yl)methanone](/img/structure/B7662383.png)
![N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
![7-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662394.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylmorpholin-2-yl)methanone](/img/structure/B7662399.png)
![2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide](/img/structure/B7662402.png)
![[1-(2-Chlorophenyl)-5-ethyl-1,2,4-triazol-3-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662410.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7662413.png)
![N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-(3-fluoro-4-methoxyphenyl)-N-methylacetamide](/img/structure/B7662438.png)

![5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B7662446.png)
